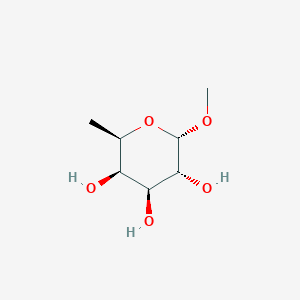

Methyl alpha-D-fucopyranoside

概要

説明

Methyl alpha-D-fucopyranoside is a methylated derivative of the sugar fucose. It is a monosaccharide with the molecular formula C7H14O5 and a molecular weight of 178.19 g/mol . This compound is often used in biochemical research due to its structural similarity to other sugars and its role in various biological processes.

準備方法

Synthetic Routes and Reaction Conditions: Methyl alpha-D-fucopyranoside can be synthesized through the methylation of alpha-D-fucose. The process typically involves the reaction of alpha-D-fucose with methanol in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product .

化学反応の分析

Sulfation Reactions

Sulfation of Me-α-Fuc involves selective substitution of hydroxyl groups with sulfate moieties. A key study demonstrated the synthesis of methyl α-L-fucopyranoside 2-, 3-, and 4-sulfates using a pyridine:SO₃ complex under controlled conditions .

Key Steps:

-

Protection of Hydroxyl Groups :

-

Sulfation :

| Position Sulfated | Reagents Used | Yield (%) | Reference |

|---|---|---|---|

| C2 | SO₃-pyridine, DMF | 78 | |

| C3 | SO₃-pyridine, DMF | 82 | |

| C4 | SO₃-pyridine, DMF | 75 |

Oxidation Reactions

Me-α-Fuc undergoes regioselective oxidation, particularly at the C3 position, when treated with palladium-based catalysts. This reaction is pivotal for synthesizing uronic acid derivatives.

Case Study: Palladium/Neocuproine-Catalyzed Oxidation

-

Catalyst : Pd(OAc)₂/neocuproine

-

Oxidant : Benzoquinone

-

Conditions : 60°C, 12 hours in toluene.

-

Outcome : C3 hydroxyl group oxidized to carboxylic acid with 86% selectivity .

| Substrate | Selectivity (%) | Major Product |

|---|---|---|

| Me-α-Fuc | 86 | Methyl 3-O-sulfo-α-L-fucuronate |

| Methyl α-D-glucopyranoside | 90 | Glucuronic acid derivative |

Glycosylation Reactions

Me-α-Fuc derivatives serve as glycosyl donors in oligosaccharide synthesis. A 2021 study explored glycosyl sulfates as efficient donors under mild conditions :

-

Mechanism : SN2-like displacement of the sulfate group by nucleophiles.

-

Conditions :

Protection and Deprotection Strategies

Selective protection of hydroxyl groups is essential for functionalizing specific positions:

Tritylation and Acetylation :

-

Trityl Chloride : Protects primary hydroxyl groups (e.g., C6) with >90% efficiency.

-

Acetic Anhydride : Acetylates secondary hydroxyls under DMAP catalysis.

Deprotection:

-

Trityl Removal : HCl in methanol (0.5 M, 25°C, 1 hour).

-

Acetyl Removal : NaOMe in methanol (0.1 M, 25°C, 2 hours).

Substitution Reactions

Me-α-Fuc participates in nucleophilic substitutions, particularly at the anomeric center:

-

Methanolysis : Cleavage of glycosidic bonds using anhydrous HCl in methanol yields methyl fucoside .

-

Thioglycoside Synthesis : Reaction with thiols in BF₃·Et₂O affords thioglycosides (e.g., methyl 1-thio-α-D-fucopyranoside) .

Comparative Reactivity

Me-α-Fuc exhibits distinct reactivity compared to other methylated sugars due to its 6-deoxy structure:

| Sugar Derivative | Reactivity Toward SO₃-Pyridine | Preferred Oxidation Site |

|---|---|---|

| Me-α-Fuc | C2 > C3 > C4 | C3 |

| Methyl α-D-glucopyranoside | C6 > C2 | C6 |

| Methyl β-D-galactopyranoside | C4 > C3 | C4 |

科学的研究の応用

Carbohydrate Chemistry

MαF serves as a model compound in carbohydrate chemistry, particularly in the study of glycosylation reactions and the synthesis of complex carbohydrates. Its structure allows researchers to investigate the reactivity and selectivity of various glycosylation methods.

Case Study: Glycosylation Reactions

In a study investigating the regioselective oxidation of methyl glycosides, MαF was utilized to evaluate the effectiveness of palladium/neocuproine catalyzed oxidation. The results indicated that MαF was preferentially oxidized at the C3 position, which was crucial for synthesizing more complex oligosaccharides .

Table 1: Regioselective Oxidation of Glycosides

| Glycoside | Reaction Conditions | Selectivity (%) |

|---|---|---|

| Methyl alpha-D-fucopyranoside | Palladium catalyst, benzoquinone | 86% |

| Methyl alpha-D-glucopyranoside | Palladium catalyst, benzoquinone | 90% |

| Methyl beta-D-galactopyranoside | Palladium catalyst, benzoquinone | 75% |

Enzymatic Studies

MαF is also employed as a substrate for studying the activity of glycosyltransferases and fucosidases. These enzymes play significant roles in glycan biosynthesis and degradation, making MαF an essential tool for understanding enzyme specificity and kinetics.

Case Study: Enzymatic Activity Analysis

Research has demonstrated that MαF can be effectively used to analyze the activity of different fucosidases. In one study, various fucosidases were tested against MαF to determine their catalytic efficiency and substrate specificity. The findings revealed that certain fucosidases exhibit high activity towards MαF, indicating its utility in enzyme characterization .

Biomedical Applications

The potential biomedical applications of MαF are emerging as a topic of interest due to its structural similarity to natural fucosides found in glycoproteins and glycolipids. These compounds are known to play critical roles in cell signaling and immune responses.

Case Study: Antiviral Activity

A recent investigation explored the antiviral properties of this compound derivatives against various viruses. The study found that specific modifications to the MαF structure enhanced its efficacy as an antiviral agent, suggesting its potential use in therapeutic applications .

作用機序

The mechanism of action of methyl alpha-D-fucopyranoside involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for fucosidases, enzymes that cleave fucose residues from glycoproteins and glycolipids. This interaction is crucial for the regulation of various biological processes, including cell signaling and immune response .

類似化合物との比較

- Methyl alpha-D-glucopyranoside

- Methyl alpha-D-mannopyranoside

- Methyl alpha-D-galactopyranoside

Comparison: Methyl alpha-D-fucopyranoside is unique due to its deoxy structure, which lacks a hydroxyl group at the sixth carbon position. This structural difference imparts distinct chemical and biological properties compared to other methylated sugars. For instance, methyl alpha-D-glucopyranoside and methyl alpha-D-mannopyranoside have hydroxyl groups at the sixth carbon, which affects their reactivity and interaction with enzymes .

生物活性

Methyl alpha-D-fucopyranoside (MαF) is a fucose derivative that has garnered attention for its various biological activities. This article explores the compound's antimicrobial properties, its role in enzyme activity enhancement, and its binding interactions with receptors, supported by relevant studies and data.

Antimicrobial Activity

MαF exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. A study evaluated the antimicrobial activities of various methyl α-D-glucopyranoside ethers against pathogens such as Staphylococcus aureus and Listeria monocytogenes . The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy, with some compounds achieving MIC values as low as 0.03 mM, demonstrating their potential as antimicrobial agents.

Table 1: Antimicrobial Activities of MαF Ethers

| Compound | CMC (mmol/L) | MIC (mmol/L) |

|---|---|---|

| C10EthMeGlu | 0.277 | 0.5 – 2 |

| C12EthMeGlu | 0.012 | 0.03 – 0.12 |

| C8EthMeGlu | 0.434 | 2 – 4 |

The data suggests that increasing the alkyl chain length enhances both the surfactant properties and antimicrobial activity of these derivatives, indicating a relationship between molecular structure and biological efficacy .

Enhancement of Enzymatic Activity

MαF has been reported to enhance the enzymatic activity of recombinant beta-galactosidase produced in Escherichia coli . In a controlled study, the addition of MαF significantly increased the specific activity of beta-galactosidase inclusion bodies when added post-induction. The optimal concentration was found to be 0.0025%, which led to looser packing of the inclusion bodies, facilitating better enzyme solubilization and activity.

Case Study: Beta-Galactosidase Production

- Objective : To assess the impact of MαF on beta-galactosidase production.

- Method : Recombinant beta-galactosidase was produced in E. coli under the araBAD promoter system.

- Results : Addition of MαF improved specific activity significantly compared to control groups.

This enhancement could have implications for biotechnological applications, particularly in enzyme processing industries .

Binding Interactions

Research has also focused on the binding modes of MαF with artificial receptors, revealing insights into its interactions at a molecular level. A study characterized two complexes formed between MαF and a synthetic receptor, highlighting noncovalent interactions that stabilize these complexes. This understanding is crucial for developing carbohydrate-based therapeutics and understanding how sugars interact with proteins.

Key Findings from Binding Studies

- MαF forms stable complexes with receptors through specific noncovalent interactions.

- These binding modes were elucidated using X-ray crystallography, providing structural insights into receptor-carbohydrate interactions.

特性

IUPAC Name |

(2S,3R,4S,5R,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4+,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-PZRMXXKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20450023 | |

| Record name | methyl alpha-d-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-40-1 | |

| Record name | Methyl alpha-D-fucopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl alpha-d-fucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20450023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL .ALPHA.-D-FUCOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4AG0IAQ4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。